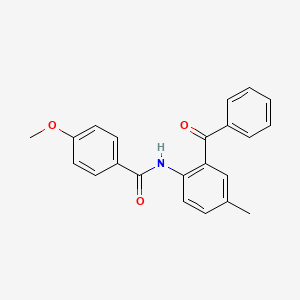

N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

Description

N-(2-Benzoyl-4-methylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a central aromatic core substituted with a methoxy group at the para position and a benzoyl group at the ortho position of the adjacent phenyl ring. Key properties include:

- Molecular Formula: C₂₂H₁₉NO₃

- Molecular Weight: 345.398 g/mol

- Monoisotopic Mass: 345.136493

- Structural Features: A 4-methoxybenzamide moiety linked to a 2-benzoyl-4-methylphenyl group.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBYKITWBXUQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzamides. The synthesis typically involves multi-step organic reactions that can be optimized for industrial applications using continuous flow reactors to enhance efficiency. The structural characteristics, including the presence of methoxy groups, influence its biological activity by enhancing membrane permeability and target interaction.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising anticancer properties. For instance, related benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines. In studies, certain derivatives demonstrated IC50 values indicative of potent activity against leukemia cell lines (e.g., NB4, HL60) with values as low as 0.94 µM .

Table 1: Cytotoxic Activity of Benzamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | NB4 | 0.94 |

| 4h | HL60 | 1.96 |

| 4n | K562 | 1.54 |

| 4s | MCF7 | 0.25 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antiviral Activity

Additionally, this compound has been explored for its antiviral properties. Similar compounds have shown broad-spectrum antiviral effects against viruses like HIV-1 and Hepatitis B virus (HBV) by modulating intracellular levels of antiviral proteins such as APOBEC3G . This mechanism is crucial because it enhances the host's ability to inhibit viral replication.

Case Study: Anti-HBV Activity

In a study evaluating the anti-HBV activity of related benzamide derivatives, significant inhibition was observed in both in vitro and in vivo models. The compound demonstrated effective antiviral action against wild-type and drug-resistant HBV strains, highlighting its potential as a therapeutic agent in treating viral infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and viral replication. The presence of methoxy groups enhances its ability to penetrate biological membranes, which is critical for its efficacy in cellular environments.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- Molecular Formula : C18H18N2O3

- Molecular Weight : 306.35 g/mol

The compound features a benzamide structure with a methoxy group and a benzoyl moiety, which are critical for its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival. It has been noted for its ability to inhibit DNA topoisomerases, which are crucial for DNA replication .

- Antimicrobial Properties : The compound exhibits antimicrobial activities against various pathogens, suggesting its potential use as an antibacterial agent. Research indicates effectiveness against Helicobacter pylori, which is associated with gastric ulcers.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : The compound can be oxidized to form sulfone derivatives.

- Reduction : It can be reduced to yield amine derivatives.

- Substitution Reactions : It can undergo nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Anticancer Research

A notable study assessed the cytotoxic effects of this compound on HeLa and MCF-7 cells using MTT assays. The results indicated an IC50 value around 25 µM, demonstrating significant anticancer potential.

Antimicrobial Efficacy

Research conducted by Prajapati et al. highlighted the effectiveness of this compound against pathogenic bacteria using standard antimicrobial susceptibility testing protocols. The findings suggest a promising avenue for developing new antibacterial agents based on this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with analogous benzamide derivatives:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: Compounds like 4MNB (with Br and NO₂) exhibit higher electrophilicity compared to the target compound, which has electron-donating methoxy and methyl groups .

- Steric Effects : Ethyl and benzoyl substituents (e.g., in N-(2-ethylphenyl)-4-methoxybenzamide and the target compound) introduce steric hindrance, which may influence binding affinity in biological systems .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O (amide) stretch at ~1660–1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.

- 4MNB: Shows additional NO₂ asymmetric stretching at ~1520 cm⁻¹ and Br-C stretching at ~600 cm⁻¹ .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Chlorine substituent causes C-Cl stretch at ~750 cm⁻¹, absent in the target compound .

Stability and Hydrolysis

- Phosphoramide Bond Stability: Studies on N-(6-aminohexyl)-4-methoxybenzamide conjugates show pH-dependent stability, with significant hydrolysis at pH <5.2 . This suggests that the target compound’s amide bond may also be labile under acidic conditions.

Anticancer and Apoptotic Activity

- Comparison with 4MNB: No direct biological data are available for 4MNB, but its nitro group may confer toxicity, limiting therapeutic utility .

Fluorescence Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.